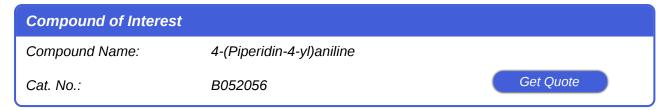


Spectroscopic Profile of 4-(Piperidin-4-yl)aniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(Piperidin-4-yl)aniline**, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting detailed spectroscopic information and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-(Piperidin-4-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.98	d, J=8.4 Hz	2H	Ar-H (ortho to NH ₂)
6.63	d, J=8.4 Hz	2H	Ar-H (ortho to piperidine)
3.49	br s	2H	NH ₂
3.09	d, J=12.0 Hz	2H	Piperidine-H (axial, C2/C6)
2.65	t, J=12.0 Hz	2H	Piperidine-H (equatorial, C2/C6)
2.45	tt, J=11.2, 3.6 Hz	1H	Piperidine-H (C4)
1.70	d, J=12.0 Hz	2H	Piperidine-H (axial, C3/C5)
1.55	qd, J=12.0, 3.6 Hz	2H	Piperidine-H (equatorial, C3/C5)
1.45	br s	1H	NH (piperidine)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
144.9	Ar-C-NH ₂
137.2	Ar-C-Piperidine
128.8	Ar-CH (ortho to piperidine)
115.4	Ar-CH (ortho to NH ₂)
46.5	Piperidine-CH ₂ (C2/C6)
44.2	Piperidine-CH (C4)
34.6	Piperidine-CH ₂ (C3/C5)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435, 3350	Strong, Sharp	N-H stretch (NH ₂ , primary amine)
3290	Medium, Broad	N-H stretch (piperidine, secondary amine)
3020	Medium	Aromatic C-H stretch
2925, 2850	Strong	Aliphatic C-H stretch (piperidine)
1620	Strong	N-H bend (NH ₂)
1520	Strong	Aromatic C=C stretch
820	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)



m/z	Relative Intensity (%)	Assignment
176.13	100	[M] ⁺ (Molecular Ion)
175.12	85	[M-H] ⁺
120.08	60	[M - C ₄ H ₈ N] ⁺ (loss of piperidine fragment)
93.06	45	[C ₆ H ₇ N] ⁺ (aniline fragment)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **4-(Piperidin-4-yl)aniline** (approximately 10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Parameters:

• Frequency: 400 MHz

Number of Scans: 16

• Relaxation Delay: 1.0 s

Pulse Width: 10.0 μs

Acquisition Time: 4.0 s

¹³C NMR Parameters:

• Frequency: 100 MHz



• Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Standard proton-decoupled pulse sequence.

Data Processing: The resulting Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **4-(Piperidin-4-yl)aniline** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 16

Data Processing: The spectrum was baseline corrected and the peak wavenumbers were identified using the instrument's software.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **4-(Piperidin-4-yl)aniline** was prepared in methanol.

Instrumentation: Mass spectral data was obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Parameters:







• Ionization Mode: Electron Ionization (EI)

• Electron Energy: 70 eV

• Source Temperature: 230 °C

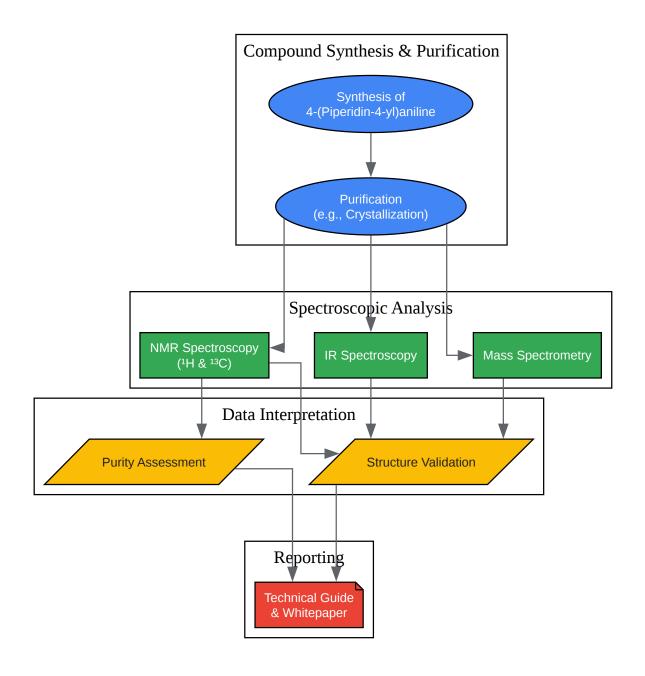
Mass Range: 50 - 500 m/z

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Piperidin-4-yl)aniline**.





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General workflow for spectroscopic analysis.

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